N-benzyl-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-BENZYL-N-(2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings, a hydrazone group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazone intermediate by reacting 2,3-dimethoxybenzaldehyde with hydrazine. This intermediate is then reacted with N-benzyl-4-methylbenzenesulfonamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-BENZYL-N-(2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-BENZYL-N-(2-{N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The hydrazone group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group is known to interact with proteins, potentially affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-benzylamine: Similar in structure but lacks the sulfonamide group.
N-Benzyl-2-phenethylamine: Contains a benzyl group but differs in the arrangement of functional groups.
N-Benzylethylenediamine: Similar in having a benzyl group but differs in the presence of an ethylenediamine moiety.
Uniqueness
N-BENZYL-N-(2-{N’-
Properties
Molecular Formula |
C30H29N3O5S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C30H29N3O5S/c1-22-16-18-25(19-17-22)39(35,36)33(21-23-10-5-4-6-11-23)27-14-8-7-13-26(27)30(34)32-31-20-24-12-9-15-28(37-2)29(24)38-3/h4-20H,21H2,1-3H3,(H,32,34)/b31-20+ |
InChI Key |
DGGBHSZCCMROTD-AJBULDERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=C(C(=CC=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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